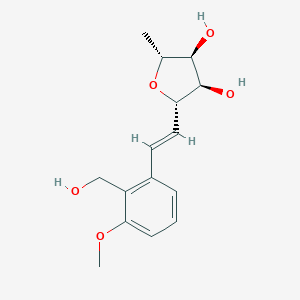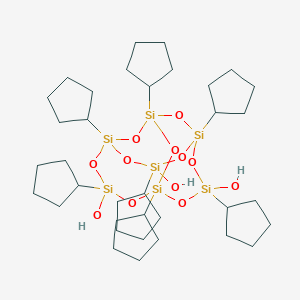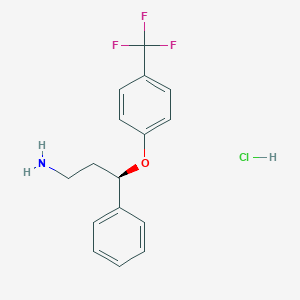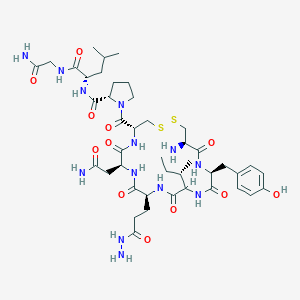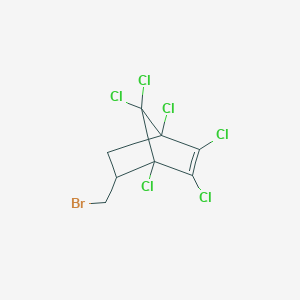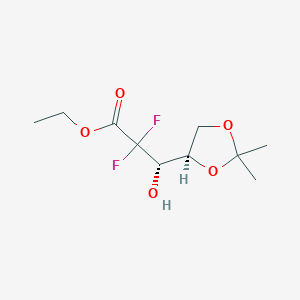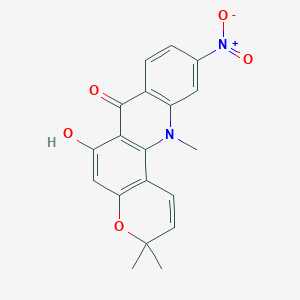
10-Nitronoracronycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nitronoracronycin is a natural product that has been extensively studied in recent years due to its potential applications in scientific research. It is a member of the noracronycin family of compounds, which are known for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 10-nitronoracronycin is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. It has been shown to inhibit the activity of bacterial and fungal enzymes, which may be responsible for its antibacterial and antifungal properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
10-Nitronoracronycin has several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, suggesting that it may be effective in the treatment of infections. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 10-nitronoracronycin in lab experiments is its potential as a new antibiotic. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, its ability to inhibit the growth of cancer cells and acetylcholinesterase make it a potential candidate for the development of new anticancer and Alzheimer's disease treatments. One limitation of using 10-nitronoracronycin in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 10-nitronoracronycin. One direction is the development of new antibiotics based on its structure and properties. Another direction is the development of new anticancer and Alzheimer's disease treatments based on its ability to inhibit the growth of cancer cells and acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of 10-nitronoracronycin and its potential applications in scientific research.
Synthesis Methods
The synthesis of 10-nitronoracronycin is a complex process that involves several steps. The first step is the isolation of the natural product from its source, which is usually a soil-dwelling actinomycete bacterium. The isolated compound is then subjected to various chemical reactions to modify its structure and enhance its properties. One such reaction is the nitration of the compound to form 10-nitronoracronycin.
Scientific Research Applications
10-Nitronoracronycin has several potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties as well. Additionally, 10-nitronoracronycin has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
CAS RN |
133761-42-9 |
|---|---|
Product Name |
10-Nitronoracronycin |
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
6-hydroxy-3,3,12-trimethyl-10-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)7-6-12-15(26-19)9-14(22)16-17(12)20(3)13-8-10(21(24)25)4-5-11(13)18(16)23/h4-9,22H,1-3H3 |
InChI Key |
CLHDMYCBLUDRPM-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
Other CAS RN |
133761-42-9 |
synonyms |
10-nitronoracronycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



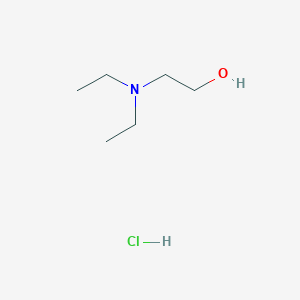

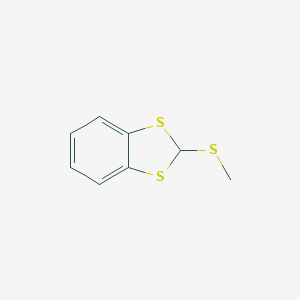
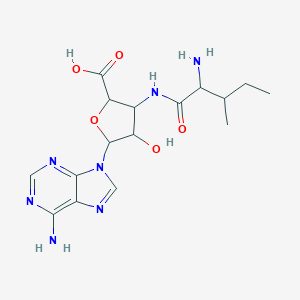
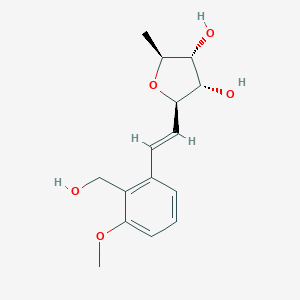
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
